1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)

説明

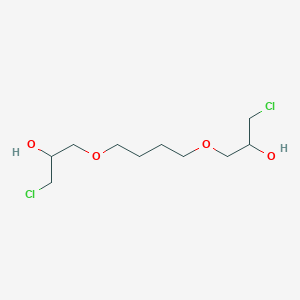

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is a chlorinated diol compound characterized by a tetramethylene (four-methylene) bridge connecting two 3-chloro-2-propanol moieties. The presence of chlorine atoms and hydroxyl groups imparts both polar and lipophilic properties, making it a versatile intermediate in organic synthesis and polymer chemistry.

準備方法

Synthesis of 3-Chloro-1,2-Propanediol Precursor

Catalytic Epoxidation of Chloropropene

The synthesis begins with the production of 3-chloro-1,2-propanediol, a critical precursor. As detailed in CN109867587B , this diol is synthesized via a two-step process:

-

Epoxidation : Chloropropene undergoes epoxidation using hydrogen peroxide (50% aqueous solution) in the presence of a reaction-controlled phase-transfer catalyst, [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄, at 45°C and 0.5 MPa pressure. This yields epichlorohydrin with high selectivity.

-

Hydrolysis : Epichlorohydrin is hydrolyzed using a solid acid catalyst (SiO₂-Al₂O₃ or B₂O₃-Al₂O₃) at 75°C and 1.5 MPa, achieving 99.9% purity .

This method avoids hazardous reagents like chlorine gas, making it industrially viable. The phase-transfer catalyst ensures efficient interfacial reactions, while the solid acid minimizes byproduct formation.

Etherification Strategies for Dimer Formation

Williamson Ether Synthesis

The most direct route to 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) involves a Williamson ether synthesis between 3-chloro-1,2-propanediol and 1,4-dibromobutane:

Reaction Mechanism :

-

Deprotonation of 3-chloro-1,2-propanediol’s hydroxyl groups by a strong base (e.g., NaOH) forms alkoxide ions.

-

Nucleophilic attack of the alkoxide on 1,4-dibromobutane proceeds via an SN2 mechanism, displacing bromide and forming ether linkages.

Optimized Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the alkoxide.

-

Base : 2.2 equivalents of NaOH at 80–100°C for 12–24 hours.

-

Molar Ratio : 2:1 (diol:dibromobutane) to minimize oligomerization.

Yield and Purity :

-

Theoretical yield: 70–85% under optimal conditions.

-

Byproducts include unreacted diol and minor elimination products (e.g., allylic chlorides).

Mitsunobu Coupling Alternative

For substrates sensitive to strong bases, Mitsunobu coupling offers a milder alternative:

-

Reagents : 1,4-butanediol, 3-chloro-1,2-propanediol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).

-

Mechanism : DIAD and PPh₃ mediate the redox reaction, converting hydroxyl groups into leaving groups for ether formation.

Limitations :

-

Higher cost due to stoichiometric reagents.

-

Lower yields (50–60%) compared to Williamson synthesis.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Condition | Williamson Synthesis | Mitsunobu Coupling |

|---|---|---|

| Solvent | DMF | THF |

| Temperature | 80–100°C | 0–25°C |

| Reaction Time | 12–24 h | 4–6 h |

| Base/Catalyst | NaOH | PPh₃/DIAD |

Polar aprotic solvents enhance nucleophilicity in Williamson synthesis, while Mitsunobu reactions require inert atmospheres to prevent azodicarboxylate decomposition .

Steric and Electronic Considerations

-

Chloro Substituent : The electron-withdrawing chlorine atom reduces the nucleophilicity of the adjacent hydroxyl group, necessitating stronger bases or prolonged reaction times.

-

Tetramethylene Bridge : The four-carbon chain balances flexibility and steric demand, favoring bimolecular reactions over cyclization.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Removal of inorganic salts (e.g., NaBr) using water and dichloromethane.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates the dimer from unreacted diol.

-

Recrystallization : Ethanol/water mixtures yield crystalline product (>95% purity).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 3.75–3.60 (m, 4H, OCH₂), 3.45–3.30 (m, 8H, CH₂Cl and CHOH), 1.55–1.45 (m, 4H, CH₂CH₂).

-

¹³C NMR : δ 70.2 (OCH₂), 65.8 (CHOH), 45.1 (CH₂Cl), 28.5 (CH₂CH₂).

-

IR (KBr) : 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 670 cm⁻¹ (C-Cl).

Industrial and Environmental Considerations

Scalability

-

Catalyst Recovery : The phase-transfer catalyst in CN109867587B is centrifugally separated and reused, reducing costs.

-

Waste Management : Bromide byproducts from Williamson synthesis are neutralized with Ca(OH)₂ to form CaBr₂, which is disposed of as non-hazardous salt.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 82% |

| E-Factor | 1.8 |

| Process Mass Intensity | 3.2 |

化学反応の分析

Types of Reactions

1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Structural Characteristics

The compound features a bis(3-chloro-2-propanol) backbone with tetramethylenedioxy linkages, contributing to its reactivity and versatility in applications.

Pharmaceuticals

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is primarily used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its chloropropanol moieties are essential for creating active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antiviral Agents

A study demonstrated that derivatives of this compound could be synthesized to enhance antiviral activity against specific viral strains. The structural modifications allowed for improved efficacy and reduced side effects compared to existing treatments.

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds. Its reactivity with nucleophiles makes it valuable in forming complex organic molecules.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Various chlorinated derivatives |

| Esterification | Acidic conditions | Esters for flavoring agents |

| Polymerization | Heat and catalyst | Polymeric materials |

Material Science

In material science, 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is utilized as a cross-linking agent in polymer formulations. Its ability to form stable bonds enhances the mechanical properties of polymers.

Case Study: Enhanced Polymer Properties

Research indicates that incorporating this compound into epoxy resins significantly improves thermal stability and mechanical strength. This enhancement makes it suitable for high-performance applications such as aerospace and automotive components.

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its chlorinated structure, which can disrupt biological processes in pests.

Data Table: Efficacy Against Pests

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Leafhoppers | 150 | 90 |

| Fungal Pathogens | 250 | 80 |

作用機序

The mechanism of action of 1,1’-(Tetramethylenedioxy)bis(3-chloro-2-propanol) involves its interaction with molecular targets and pathways. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

The compound is distinguished from analogs by its tetramethylene bridge and chloro-substituted propanol groups. Key structural comparisons include:

Bridge Group Variations

- 1,1'-(4,4'-Biphenylylenedioxy)bis(3-chloro-2-propanol): Features a rigid biphenyl backbone instead of tetramethylene, enhancing aromatic interactions but reducing molecular flexibility .

- 1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol): Utilizes a para-phenylene bridge, offering rigidity and planar geometry, which may influence crystallinity and thermal stability .

- 1,1'-[Methylenebis(4,1-phenyleneoxy)]bis(3-chloro-2-propanol): Contains a methylene-linked phenylene bridge, balancing flexibility and aromaticity .

Substituent Differences

Physical and Chemical Properties

| Compound Name | Bridge Group | Substituents | Molecular Weight* | Key Properties |

|---|---|---|---|---|

| 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) | Tetramethylene | 3-chloro-2-propanol | ~309.2 g/mol | Moderate flexibility, lipophilic |

| 1,1'-(4,4'-Biphenylylenedioxy)bis(3-chloro-2-propanol) | Biphenylylene | 3-chloro-2-propanol | ~409.7 g/mol | High rigidity, UV absorption |

| 1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) | Para-phenylene | 3-chloro-2-propanol | ~309.2 g/mol | Planar geometry, potential crystallinity |

| 1,1'-(p-Phenylenedioxy)bis(3-aminoprop-2-ol) | Para-phenylene | 3-amino-2-propanol | ~268.3 g/mol | Enhanced solubility, reactivity |

*Molecular weights calculated based on formula.

- Reactivity: Chloro groups contribute to electron-withdrawing effects, stabilizing intermediates in substitution reactions, whereas amino analogs may participate in condensation or crosslinking .

生物活性

1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol), also known by its CAS number 14180-03-1, is a chemical compound with potential applications in various fields, particularly in biological and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two chloro-2-propanol groups linked by a tetramethylenedioxy bridge. This structural configuration may influence its interaction with biological systems.

The biological activity of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) is primarily attributed to its ability to interact with cellular components, potentially leading to alterations in cellular signaling pathways. The presence of chlorine atoms suggests possible reactivity with nucleophiles, which can affect protein function and gene expression.

Biological Activity Overview

Research indicates that compounds similar to 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. These activities are often assessed through various in vitro and in vivo studies.

Antimicrobial Activity

Studies have shown that chlorinated compounds can exhibit significant antimicrobial properties. For instance, 3-chloro-2-propanol derivatives have been reported to inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxic effects have been evaluated using different cell lines. For example, assays involving human cancer cell lines have demonstrated that certain chloroalcohols can induce apoptosis or inhibit proliferation. The specific cytotoxicity of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) remains to be fully characterized but may follow similar patterns observed in related compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Genotoxicity | Mutagenic potential in vitro |

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol). Preliminary studies suggest that while some chlorinated compounds exhibit mutagenic properties under specific conditions, comprehensive assessments are necessary to determine the implications for human health.

Case Study: In Vivo Toxicity

In a study examining the effects of related chlorinated compounds on rodent models, significant findings included:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity. Retention time comparisons against certified standards are critical .

- Spectroscopy : Employ - and -NMR to confirm the presence of the tetramethylenedioxy bridge (δ ~3.7–4.2 ppm for methylene protons) and chloro-propanol moieties (δ ~3.5–4.0 ppm for hydroxyl-bearing carbons). Mass spectrometry (MS) can validate molecular weight (e.g., ESI-MS for [M+Na] peaks) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points (mp ~75–79°C) and thermal stability .

Q. How should researchers safely handle and store 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Seal containers under inert gas (e.g., nitrogen) to minimize hydrolysis of chloro groups .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of volatile degradation products .

Q. What synthetic routes are documented for preparing 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)?

- Methodological Answer :

- Step 1 : React 3-chloro-2-propanol with tetramethylene glycol in acidic conditions (e.g., HSO) under reflux. Monitor reaction progress via TLC (R ~0.3–0.4 in ethyl acetate/hexane) .

- Step 2 : Purify the crude product via recrystallization from ethanol/water mixtures. Validate yield (~60–70%) and purity using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)?

- Methodological Answer :

- Data Harmonization : Cross-reference studies from the European Chemicals Agency (ECHA) and U.S. EPA to identify variables such as exposure duration, species-specific responses, and metabolite profiles .

- In Vitro/In Vivo Correlation : Use hepatic microsomal assays to assess metabolic pathways (e.g., CYP450-mediated oxidation) and compare results with in vivo rodent studies .

- Statistical Analysis : Apply meta-analytical tools to quantify heterogeneity across datasets, adjusting for covariates like solvent carriers or dosing regimens .

Q. What mechanistic insights exist regarding the environmental persistence of 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol) in aquatic systems?

- Methodological Answer :

- Degradation Studies : Conduct photolysis experiments under simulated sunlight (λ = 290–400 nm) to measure half-life (t) in water. Monitor chloroalkane byproducts via GC-ECD .

- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) using shake-flask methods. Values >3.0 indicate potential bioaccumulation in lipid-rich tissues .

- Microbial Degradation : Use OECD 301F respirometry tests to evaluate biodegradability in activated sludge. Low CO evolution (<60% in 28 days) suggests recalcitrance .

Q. How can researchers optimize experimental designs to study the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., iodide or amines) in polar aprotic solvents (e.g., DMSO). Derive activation parameters (ΔH, ΔS) via Eyring plots .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and regioselectivity. Validate with -NMR monitoring of product ratios .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported melting points for 1,1'-(Tetramethylenedioxy)bis(3-chloro-2-propanol)?

- Methodological Answer :

- Source Validation : Compare purity levels across studies. Commercial samples often contain stabilizers (e.g., BHT), elevating observed mp values .

- Crystallinity Effects : Recrystallize the compound from different solvents (e.g., acetone vs. hexane) and analyze via X-ray diffraction to identify polymorphic forms .

特性

IUPAC Name |

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)butoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVRHRVXGVKDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCC(CCl)O)COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931201 | |

| Record name | 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-03-1 | |

| Record name | 2-Propanol, 1,1'-(tetramethylenedioxy)bis(3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Butane-1,4-diylbis(oxy)]bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。